D-Aspartic acid
Overview
Description
D-Aspartic acid is an amino acid synthesized in the body and obtained through protein-containing foods or a dietary supplement . It plays a role in reproductive function and fertility . D-Aspartic acid and L-aspartic acid are the two naturally occurring forms of the amino acid aspartic acid . While L-aspartic acid is used as a protein building block, D-aspartic acid is not .
Synthesis Analysis
In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from hexogen or endogen sources .Molecular Structure Analysis
The molecular formula of D-Aspartic acid is C4H7NO4 and its molecular weight is 133.1027 . The IUPAC Standard InChI is InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 .Chemical Reactions Analysis
Aspartic acid is involved in the regulation of key metabolic pathways that are important for the maintenance and growth of organisms . It is converted to L-Asparagine by binding with ammonia . It forms Carbamyl-L-Aspartic acid which plays a role in purine as well as pyrimidine biosynthesis .Physical And Chemical Properties Analysis
D-Aspartic acid is a solid at 20 degrees Celsius . Its density is 1.5±0.1 g/cm3 .Scientific Research Applications
Learning and Memory : D-Asp has been implicated in learning and memory processes. Oral administration of sodium d-aspartate in rats showed improved cognitive capabilities in the Morris water maze system. This improvement correlated with increased D-Asp levels in the hippocampus, suggesting its role in cognitive functions (Topo et al., 2010).
Endocrine System and Testosterone Production : D-Asp plays a role in the release and synthesis of LH (luteinizing hormone) and testosterone in humans and rats. Studies have shown that D-Asp induces an enhancement of LH and testosterone release, and its involvement in the synthesis of these hormones is mediated by cGMP and cAMP as second messengers in the pituitary gland and testes, respectively (Topo et al., 2009).
Role as a Neurotransmitter : D-Asp is considered a novel endogenous neurotransmitter in both invertebrates and vertebrates. It is found in high concentrations in synaptic vesicles of axon terminals, and its release is Ca2+ dependent. This indicates its significant role in neurotransmission (D’Aniello et al., 2011).
Steroidogenesis : D-Asp is involved in the synthesis of testosterone in rat testes, indicating its role in steroidogenesis. It accumulates in the pituitary and testis, leading to increased levels of hormones like luteinizing hormone, testosterone, and progesterone (D’Aniello et al., 1996).
Forensic Applications : The racemization rate of aspartic acid, including D-Asp, has been studied for its potential in age estimation of bloodstains, an important aspect in forensic investigations (Arany & Ohtani, 2011).
Regulation of Reproductive Activity : In animal studies, administration of DL-Aspartic acid improved sperm quality, suggesting a primary role in the regulatory mechanisms of reproductive activity (Macchia et al., 2010).
Neuroplasticity and Brain Activity : D-Asp regulates neuronal dendritic morphology, synaptic plasticity, gray matter volume, and brain activity in mammals. It interacts with NMDA receptors, affecting NMDAR-mediated synaptic currents and cerebral blood volume (Errico et al., 2014).
Future Directions
properties
IUPAC Name |
(2R)-2-aminobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27881-01-2 | |
Record name | Poly(D-aspartic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27881-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2045650 | |
Record name | D-Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Aspartic acid | |
CAS RN |
1783-96-6 | |
Record name | D-Aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1783-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspartic acid D-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Aspartic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | D-Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPARTIC ACID, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SR0Q8YD1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Aspartic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006483 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Citations
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